![molecular formula C10H5Cl2NO4 B025522 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid CAS No. 111104-25-7](/img/structure/B25522.png)
2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a reaction between 5,6-dichloroisobenzofuran-1,3-dione and 2-aminoacetic acid. The reaction is carried out in xylene at 160°C for 40 hours. The precipitate that forms during the reaction is filtered, washed with water and hexanes, and dried, yielding 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)acetic acid.Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Key: LHYSAUZLKMKURN-UHFFFAOYSA-N.Scientific Research Applications
Pharmaceutical Synthesis
This compound is a derivative of N-isoindoline-1,3-dione, which is known for its utility in pharmaceutical synthesis. It serves as a precursor for the synthesis of various therapeutic agents. The presence of reactive dioxoisoindolin groups allows for further chemical modifications, leading to the development of drugs with potential anti-inflammatory, analgesic, and antipyretic properties .
Herbicides
The dichloro and acetic acid moieties of this compound suggest its use in the development of herbicides. Its structure could be exploited to interfere with the growth of weeds by inhibiting essential plant enzymes or disrupting plant hormone balance, thus providing a chemical basis for new herbicidal formulations .
Colorants and Dyes
Isoindoline derivatives are often used in the production of colorants and dyes due to their chromophoric properties. This particular compound, with its dichloro substitution, could contribute to the stability and intensity of the dye, making it suitable for industrial applications where long-lasting color is essential .
Polymer Additives
The compound’s robust aromatic structure makes it a candidate for use as a polymer additive. It could enhance the properties of polymers, such as increasing thermal stability, improving resistance to degradation, and providing color stability, which is crucial for polymers used in high-temperature environments .
Organic Synthesis
In organic synthesis, this compound can act as an intermediate for the construction of complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile building block for synthesizing novel organic compounds with potential applications in materials science and medicinal chemistry .
Photochromic Materials
The compound’s structure is conducive to the development of photochromic materials. These materials change color upon exposure to light, and the compound’s dichloro groups could enhance the photochromic response, leading to applications in smart windows, sunglasses, and optical data storage devices .
Safety And Hazards
properties
IUPAC Name |
2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO4/c11-6-1-4-5(2-7(6)12)10(17)13(9(4)16)3-8(14)15/h1-2H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYSAUZLKMKURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=O)N(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351873 | |
Record name | (5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid | |
CAS RN |
111104-25-7 | |
Record name | (5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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